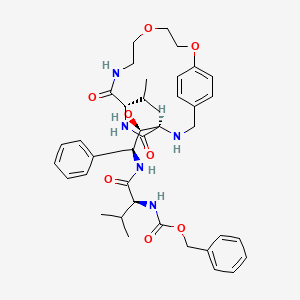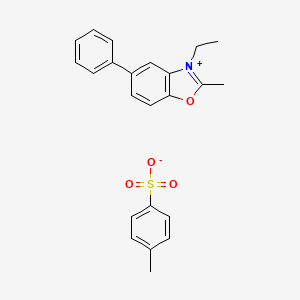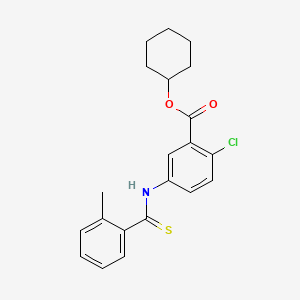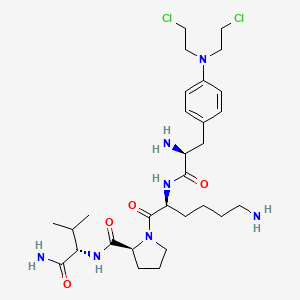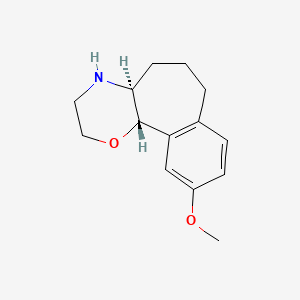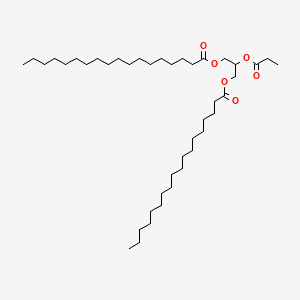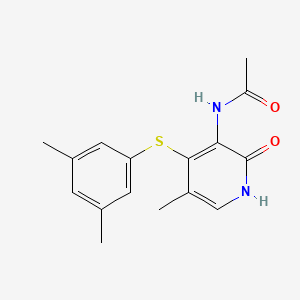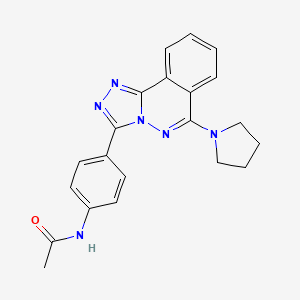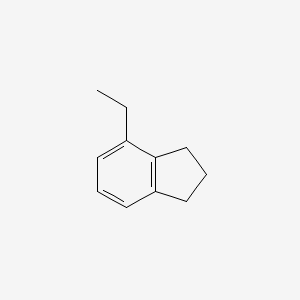
4-ethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the indane family. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of an ethyl group attached to the fourth carbon of the indane structure. It is a colorless liquid hydrocarbon and is typically used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, this compound can be produced by the fractional distillation of heavy benzene fractions. The process involves the separation of indane derivatives from coal tar or petroleum sources, followed by hydrogenation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, such as halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of this compound-1-one or this compound-1-carboxylic acid.
Reduction: Formation of more saturated hydrocarbons such as 4-ethyl-2,3-dihydro-1H-indane.
Substitution: Formation of halogenated derivatives like this compound-5-bromide.
Scientific Research Applications
4-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in organic synthesis
Mechanism of Action
The mechanism of action of 4-ethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene: Lacks the ethyl group at the fourth position.
4-methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl group at the fourth position.
1-methylindane: Methyl group attached to the five-carbon ring.
Uniqueness
4-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point and solubility, as well as its interactions with other molecules .
Properties
CAS No. |
66256-38-0 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-2-9-5-3-6-10-7-4-8-11(9)10/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
PAWMNDYOLLAFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


